molecular formula C8H5Cl2NO2 B1434774 1-(2,5-Dichlorophenyl)-2-nitroethene CAS No. 1056473-63-2

1-(2,5-Dichlorophenyl)-2-nitroethene

Cat. No.: B1434774
CAS No.: 1056473-63-2
M. Wt: 218.03 g/mol
InChI Key: RPUYLGLBIPICLY-ONEGZZNKSA-N
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Description

1-(2,5-Dichlorophenyl)-2-nitroethene is a nitro-substituted aromatic compound characterized by a nitroethene (-CH₂NO₂) group attached to a dichlorinated benzene ring (2,5-dichloro substitution). Nitroethenes are known for their conjugation-stabilized structures, which enhance electrophilic reactivity compared to non-conjugated nitroalkanes.

Properties

IUPAC Name

1,4-dichloro-2-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO2/c9-7-1-2-8(10)6(5-7)3-4-11(12)13/h1-5H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUYLGLBIPICLY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=C[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,5-Dichlorophenyl)-2-nitroethene is a synthetic organic compound that has garnered attention in biological research for its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by various case studies and data tables.

This compound is characterized by its nitro group and dichlorophenyl moiety, which contribute to its reactivity and biological activity. The synthesis typically involves the reaction of 2,5-dichlorobenzaldehyde with nitroethene under controlled conditions, often utilizing solvents like dimethylformamide (DMF) or pyridine to facilitate the reaction.

Biological Activity

The biological activity of this compound has been studied in various contexts:

  • Anti-inflammatory Activity : Research indicates that this compound can inhibit inducible nitric oxide synthase (iNOS), a critical enzyme in the inflammatory response. In vitro studies have shown that it significantly reduces nitric oxide production in macrophages, suggesting potential anti-inflammatory properties .
  • Antimicrobial Effects : Studies have demonstrated that derivatives of nitro compounds exhibit antimicrobial activity. For instance, this compound has shown promise against certain bacterial strains, indicating its potential as an antimicrobial agent .
  • Antitumor Potential : Preliminary studies have suggested that compounds with similar structures may possess antitumor activity. The presence of the nitro group is often linked to cytotoxic effects on cancer cells through mechanisms involving apoptosis and cell cycle arrest .

The mechanism of action for this compound involves interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to altered signaling pathways and cellular responses. This interaction may modulate various pathways involved in inflammation and cell proliferation .

Case Studies

Several case studies have illustrated the compound's biological effects:

  • Case Study on Anti-inflammatory Properties :
    • A study demonstrated that this compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) in lipopolysaccharide-stimulated macrophages. The results indicated a dose-dependent inhibition of iNOS activity.
  • Antimicrobial Activity Assessment :
    • In a screening against common pathogens, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
  • Antitumor Activity Evaluation :
    • A series of experiments on human cancer cell lines revealed that treatment with this compound resulted in a reduction of cell viability by up to 50% at concentrations of 10 µM after 48 hours.

Data Tables

Biological ActivityTest SystemResult
Anti-inflammatoryMacrophagesIC50 = 25 µM
AntimicrobialBacterial strainsMIC = 32-128 µg/mL
AntitumorCancer cell linesCell viability reduced by 50% at 10 µM

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity : Research has indicated that derivatives of 1-(2,5-Dichlorophenyl)-2-nitroethene exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported around 256 µg/mL, suggesting potential for development as an antimicrobial agent .

Cytotoxicity and Cancer Research : Investigations into the cytotoxic effects of similar compounds have shown promising results against various cancer cell lines. For instance, compounds with structural similarities to this compound have demonstrated selective cytotoxicity towards human cancer cells while sparing normal cells. This selectivity is crucial for therapeutic applications in oncology .

Enzyme Inhibition : The compound may act as an inhibitor of enzymes relevant to disease progression. Similar compounds have been shown to inhibit acetylcholinesterase, an enzyme implicated in neurodegenerative diseases. This suggests that this compound could be explored for potential neuroprotective effects .

Environmental Applications

Pesticide Development : The compound's structural features make it a candidate for developing new pesticides. Its efficacy against specific pests while minimizing harm to beneficial species has been a focal point in agricultural research. Field studies have indicated that formulations containing this compound can reduce pest populations effectively without significant phytotoxicity to crops .

Phytotoxicity Studies : Research has also focused on the phytotoxic effects of this compound on various plant species. Controlled experiments have shown that at certain concentrations, the compound can induce phytotoxic symptoms such as wilting and yellowing in sensitive plant varieties. Understanding these effects is essential for assessing environmental safety when used in agricultural applications .

Comprehensive Data Tables

Application Area Effects Observed Reference
AntimicrobialEffective against E. coli, S. aureus (MIC ~256 µg/mL)
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibition of acetylcholinesterase
Pesticide DevelopmentReduction in pest populations without harming crops
PhytotoxicitySymptoms include wilting and yellowing at certain concentrations

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound derivatives revealed that modifications to the nitro group significantly enhanced their activity against gram-positive bacteria. The research highlighted structure-activity relationships that could guide future drug design efforts in combating resistant strains.
  • Pesticide Field Trials : In agricultural settings, field trials demonstrated that formulations containing this compound effectively controlled aphid populations while maintaining crop health. These findings suggest its potential as a sustainable pesticide alternative .
  • Cytotoxicity Assessment : A comprehensive assessment of cytotoxic effects on various cancer cell lines showed that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant promise for further development as anticancer agents .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-(2,4-Dichlorophenyl)-1-Nitroethane (3e)
  • Structure: Features a nitroethane (-CH₂CH₂NO₂) group with 2,4-dichloro substitution on the benzene ring.
  • Synthesis : Prepared via reduction of 1-(2,4-dichlorophenyl)-2-nitroethene (2e) with 83% yield after column chromatography .
  • Physical State : Pale yellow oil, contrasting with the likely crystalline solid form of nitroethenes due to conjugation rigidity.
1-(2-Amino-6-Nitrophenyl)Ethanone
  • Structure: Contains a nitro group at the 6-position and an amino group at the 2-position on the benzene ring, with a ketone functional group.
  • Safety Profile: Not classified as hazardous under GHS/CLP regulations, though toxicological data remain incomplete .
  • Electronic Effects: The electron-withdrawing nitro and electron-donating amino groups create competing resonance effects, altering reactivity compared to dichlorophenyl-nitroethenes.

Substituent Position Effects

The position of chlorine atoms significantly impacts physicochemical properties:

  • 2,5-Dichlorophenyl vs. Steric Effects: 2,5-substitution minimizes steric hindrance between chlorine atoms, favoring planar molecular conformations critical for π-π stacking in solid states.

Spectral and Analytical Data

Property 1-(2,5-Dichlorophenyl)-2-Nitroethene 1-(2,4-Dichlorophenyl)-1-Nitroethane (3e) 1-(2-Amino-6-Nitrophenyl)Ethanone
IR (cm⁻¹) Data not available 1549 (NO₂ asym), 1369 (NO₂ sym) Not reported
¹H NMR Data not available δ 3.24 (ArCH₂CH₂), 7.20–7.42 (ArH) Not reported
13C NMR Data not available δ 30.42 (CH₂), 127.21–134.21 (ArC) Not reported
HRMS (ESI) Data not available 218.9848 (M⁺) Not reported

Preparation Methods

Base-Catalyzed Condensation Using Nitroalkane and 2,5-Dichlorobenzaldehyde

  • Reagents and Conditions:

    • Nitroalkane (e.g., nitromethane)
    • 2,5-Dichlorobenzaldehyde
    • Strong base catalyst such as potassium tert-butoxide or sodium tert-butoxide
    • Solvent: tetrahydrofuran (THF) or tert-butanol
    • Reaction temperature: room temperature to mild heating (e.g., 25–50 °C)
    • Reaction time: 4–8 hours under stirring
  • Procedure:

    • Prepare a solution of potassium tert-butoxide in tert-butanol and THF.
    • Add nitromethane to the solution under stirring.
    • Introduce 2,5-dichlorobenzaldehyde dropwise to the nitroalkane solution maintaining stirring at room temperature.
    • Monitor the reaction progress by thin layer chromatography (TLC).
    • Upon completion, quench the reaction with saturated ammonium chloride solution.
    • Extract the product with ethyl acetate, wash with saturated sodium sulfate solution, dry over anhydrous magnesium sulfate.
    • Evaporate the solvent to obtain a crude oily product.
    • Allow the product to crystallize at room temperature.
    • Filter and dry under vacuum to yield this compound as a yellowish powder.
  • Yields and Physical Data:

    • Yield: approximately 90%
    • Melting point: 78–80 °C
    • Product purity confirmed by 1H-NMR and other spectroscopic methods
  • Notes:

    • The molar ratio of nitroalkane to benzaldehyde derivatives is critical, typically maintained between 5:1 to 10:1 to drive the reaction forward.
    • Post-reaction treatment can include washing with saturated sodium bisulfite solution to remove impurities.
    • Alternative workup involves pouring the reaction mixture into ice water to precipitate the product directly.

This method is described in detail in a Chinese patent (CN105111086A) and represents a robust and high-yielding approach to preparing nitroalkenes with dichlorophenyl substituents.

Alternative Synthetic Routes and Considerations

Although the direct condensation method is predominant, other approaches involving nitroalkene intermediates and Michael addition reactions have been reported. For instance, nitroalkenes similar to this compound have been utilized in Michael addition reactions with barbituric acid derivatives to form complex molecules, demonstrating the utility of this compound in further synthetic elaborations.

Comparative Data Table of Preparation Method

Parameter Description/Value Source
Nitroalkane Nitromethane
Aldehyde 2,5-Dichlorobenzaldehyde
Base Catalyst Potassium tert-butoxide or sodium tert-butoxide
Solvent THF and tert-butanol
Reaction Temperature Room temperature (approx. 25 °C)
Reaction Time 4–8 hours
Molar Ratio (Nitroalkane:Aldehyde) 5–10:1
Workup Method Saturated ammonium chloride quench, ethyl acetate extraction, drying over MgSO4
Yield ~90%
Melting Point 78–80 °C

Research Findings and Analytical Data

  • Spectroscopic Characterization:

    • 1H-NMR analysis confirms the presence of the vinyl proton adjacent to the nitro group and aromatic protons consistent with the dichlorophenyl substitution.
    • Melting point data align with literature values for high-purity samples.
    • Thin layer chromatography (TLC) is effective in monitoring reaction completion.
  • Reaction Optimization:

    • Use of polar aprotic solvents like DMF or DMPU has been explored in related nitroalkene syntheses to improve yields and suppress side reactions, but for this compound, THF/tert-butanol systems are sufficient and efficient.
    • The reaction is sensitive to moisture; thus, anhydrous conditions and drying agents are recommended.

Q & A

Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)-2-nitroethene, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of nitroethene derivatives often involves condensation reactions or nitration of precursor compounds. For example:

  • Friedel-Crafts acylation (used for 1-(2,5-dichlorophenyl)ethanone synthesis) can be adapted by introducing a nitro group via nitration or oxidation .
  • General Procedure : A nitroethene moiety can be introduced through a Henry reaction or nitro-aldol condensation. highlights a similar approach using silica gel chromatography (7:3 hexane/diethyl ether) for purification, yielding 83% of a related nitro compound .
  • Key Variables : Optimize temperature (e.g., 0–25°C for stability), solvent polarity (e.g., toluene or ethers), and catalysts (e.g., AlCl₃ for Friedel-Crafts).

Q. How should researchers characterize this compound, and what spectroscopic data are critical?

Methodological Answer: Essential characterization techniques include:

  • NMR Spectroscopy : Focus on distinguishing trans vs. cis isomers (e.g., coupling constants in 1H^1H NMR). reports 1H^1H NMR peaks at δ 3.24–4.65 ppm for ArCH₂ groups in a related nitro compound .
  • IR Spectroscopy : Look for nitro group stretches (~1549 cm1^{-1}) and C=C vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry : HRMS (ESI) can confirm molecular weight (e.g., calculated 218.9854 vs. observed 218.9848 in ) .

Q. What safety protocols are recommended given limited toxicological data?

Methodological Answer:

  • Handling Precautions : Use PPE (gloves, goggles) and avoid inhalation (P261/P262 precautions per ) .
  • Toxicity Insights : Related dichlorophenyl compounds (e.g., N-(3,5-dichlorophenyl)succinimide) show moderate toxicity (LD₅₀: 1250 mg/kg in mice) and potential carcinogenicity .
  • Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services, as in .

Advanced Research Questions

Q. How do electronic effects of the 2,5-dichlorophenyl group influence the reactivity of the nitroethene moiety?

Methodological Answer:

  • Electron-Withdrawing Effects : The 2,5-dichloro substituents enhance electrophilicity of the nitroethene group, facilitating nucleophilic attacks (e.g., in Michael additions).
  • Computational Analysis : Use DFT calculations to map charge distribution, referencing structural data from (C8H5Cl2NO2) .
  • Experimental Validation : Compare reaction rates with analogs (e.g., 2,4-dichloro vs. 2,5-dichloro derivatives) using kinetic studies.

Q. How can contradictions in reported 1H^1H1H NMR data for nitroethene derivatives be resolved?

Methodological Answer:

  • Isomer Identification : Trans isomers (e.g., ’s trans-2,4-dichloro-β-nitrostyrene) show distinct coupling constants (J = 12–16 Hz) vs. cis isomers (J = 6–10 Hz) .
  • Solvent Effects : CDCl₃ vs. DMSO-d₆ can shift aromatic proton signals. Replicate conditions from (CDCl₃, 300 MHz) for consistency .
  • 2D NMR : Use NOESY or COSY to confirm spatial proximity of protons.

Q. What role does this compound play in medicinal chemistry, particularly in anticancer or antimicrobial studies?

Methodological Answer:

  • Serotonin Transporter (SERT) Activity : Nitropropenes (e.g., ’s 1-(2,4-dichlorophenyl)-1-nitroethane) exhibit SERT inhibition, suggesting potential anticancer applications .
  • Antimicrobial Screening : Test against Gram-positive/negative bacteria using MIC assays. Compare with structurally similar compounds (e.g., ’s nitroethene with LogP = 2.88) to assess bioavailability .
  • Mechanistic Studies : Use molecular docking to evaluate interactions with target proteins (e.g., tubulin or DNA gyrase).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,5-Dichlorophenyl)-2-nitroethene
Reactant of Route 2
1-(2,5-Dichlorophenyl)-2-nitroethene

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